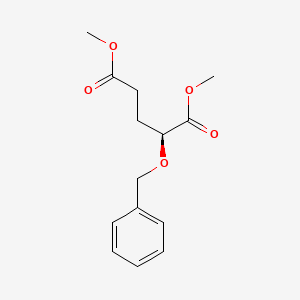
Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)-: is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a phenylmethoxy group attached to the second carbon of the pentanedioic acid backbone, with both carboxylic acid groups esterified as dimethyl esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)- typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2-(phenylmethoxy)pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenylmethoxy-substituted carboxylic acids or aldehydes.
Reduction: Dimethyl esters converted to corresponding alcohols.
Substitution: Phenylmethoxy group replaced with other functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential biological activity and interactions with enzymes.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pentanedioic acid, 2-methyl-, dimethyl ester: Similar ester structure but with a methyl group instead of a phenylmethoxy group.
Pentanedioic acid, 2-methoxy-, dimethyl ester: Contains a methoxy group instead of a phenylmethoxy group.
Pentanedioic acid, 2-oxo-, dimethyl ester: Features a keto group instead of a phenylmethoxy group.
Uniqueness: Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group enhances its potential for π-π interactions and provides a handle for further functionalization in synthetic applications.
Propriétés
Numéro CAS |
848927-68-4 |
|---|---|
Formule moléculaire |
C14H18O5 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
dimethyl (2S)-2-phenylmethoxypentanedioate |
InChI |
InChI=1S/C14H18O5/c1-17-13(15)9-8-12(14(16)18-2)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 |
Clé InChI |
ZMPQLAUOEKHQMS-LBPRGKRZSA-N |
SMILES isomérique |
COC(=O)CC[C@@H](C(=O)OC)OCC1=CC=CC=C1 |
SMILES canonique |
COC(=O)CCC(C(=O)OC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
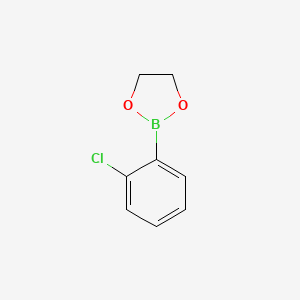

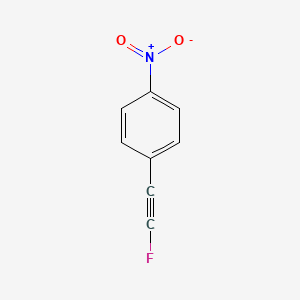
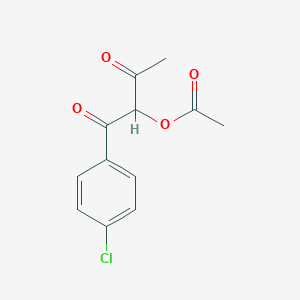
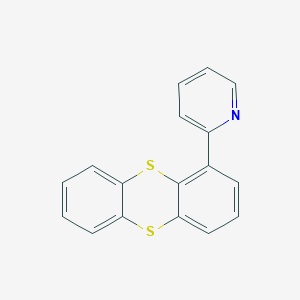
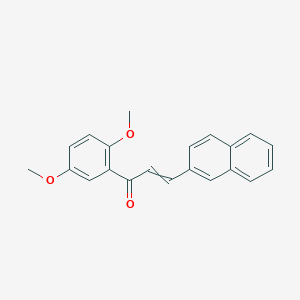
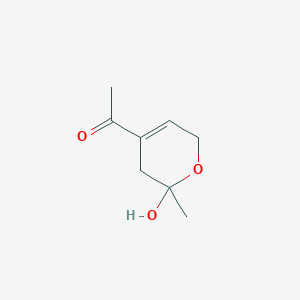
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
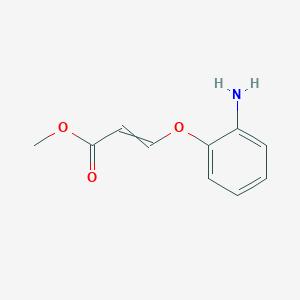
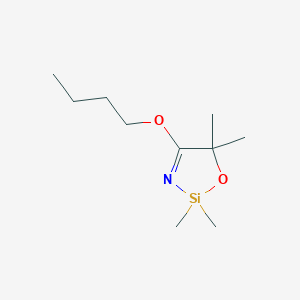
![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
